1-(2-chlorophenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-2-11-22-18-9-8-16(12-14(18)7-10-19(22)23)21-26(24,25)13-15-5-3-4-6-17(15)20/h3-6,8-9,12,21H,2,7,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDDOHNPIKBDDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-(3-Chloro-4-Methylphenyl) Analog (PubChem)
- Substituents : Chloro at position 3, methyl at position 4.
- Methyl substitution may enhance lipophilicity .
1-(3-Fluoro-4-Methylphenyl) Analog (A7S)
- Formula : C₂₀H₂₃FN₂O₃S
- Substituents : Fluoro at position 3, methyl at position 4.
- The 3-fluoro substitution may reduce steric hindrance compared to chlorine, favoring interactions with polar residues in target proteins .
1-(2-Fluoro-4-Methylphenyl) Analog (AMF1α)
- Biological Relevance : Forms a complex with ABA receptor PYL2 and phosphatase HAB1, mimicking abscisic acid (ABA) activity. The 2-fluoro-4-methylphenyl group likely optimizes receptor binding through spatial alignment and hydrophobic interactions .
Variations in the Tetrahydroquinolin Moiety
1-Ethyl-2-Oxo Substitution (CAS 921915-27-7)
- Formula : C₁₈H₂₀ClN₂O₃S
- Molecular Weight : 378.9
- Substituents : Ethyl instead of propyl at the 1-position.
- Implications: Shorter alkyl chain reduces hydrophobicity, which may decrease membrane permeability but improve aqueous solubility.
1-Ethylsulfonyl Substitution (CAS 946347-99-5)
- Formula : C₁₈H₂₁ClN₂O₄S₂
- Molecular Weight : 429.0
- Substituents : Ethylsulfonyl group replaces the propyl chain.
- Implications : Sulfonyl groups increase electronegativity and hydrogen-bonding capacity, possibly improving interactions with charged residues in enzymes or receptors .
Halogen and Functional Group Comparisons
| Compound | Aromatic Substituent | Tetrahydroquinolin Substituent | Molecular Weight | Key Properties |
|---|---|---|---|---|
| Target Compound | 2-Chlorophenyl | 1-Propyl, 2-oxo | ~378.9 (estimated) | Balanced lipophilicity, moderate steric bulk |
| 1-(3-Chloro-4-Methylphenyl) Analog | 3-Chloro-4-methylphenyl | 1-Propyl, 2-oxo | ~392.9 | Enhanced steric bulk, reduced solubility |
| A7S | 3-Fluoro-4-methylphenyl | 1-Propyl, 2-oxo | 390.47 | Higher polarity, improved solubility |
| AMF1α | 2-Fluoro-4-methylphenyl | 1-Propyl, 2-oxo | ~389.9 | Optimized receptor binding (ABA mimicry) |
| CAS 921915-27-7 | 3-Chlorophenyl | 1-Ethyl, 2-oxo | 378.9 | Reduced hydrophobicity, smaller steric profile |
Research Findings and Implications
- Halogen Position : 2-Substituted halogens (e.g., 2-chloro or 2-fluoro) may favor interactions with hydrophobic pockets, while 3-substituted halogens could disrupt π-π stacking due to steric effects .
- Alkyl Chain Length : Propyl chains (vs. ethyl) enhance lipophilicity, critical for crossing biological membranes but may reduce solubility in aqueous environments .
- Sulfonamide vs.
Preparation Methods
Synthesis of the Tetrahydroquinoline Core
Borrowing-Hydrogen Catalysis for Tetrahydroquinoline Formation
The tetrahydroquinoline scaffold is efficiently constructed via manganese-catalyzed borrowing-hydrogen (BH) methodology. Using 2-aminobenzyl alcohol and secondary alcohols, a manganese(I) PN3 pincer catalyst facilitates dehydrogenation, condensation, and hydrogenation steps in a one-pot cascade. For example, reaction of 2-aminobenzyl alcohol with 1-phenylethanol under optimized conditions (DME solvent, KH/KOH base, 120°C) yields 2-phenyl-1,2,3,4-tetrahydroquinoline with 85% selectivity. This method eliminates the need for external reducing agents, producing water as the sole byproduct.
Table 1: Catalytic Conditions for Tetrahydroquinoline Synthesis
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Mn(I) PN3 | KH/KOH | DME | 120 | 78 | 85% THQ |
| – | KOtBu | Toluene | 140 | 65 | 90% Quinoline |
The choice of base critically influences product selectivity: potassium hydride (KH) promotes tetrahydroquinoline formation, whereas potassium tert-butoxide (KOtBu) favors fully aromatic quinolines.
Introduction of the Propyl Group
Acylation of the Tetrahydroquinoline Nitrogen
The 2-oxo-1-propyl group is introduced via N-acylation using propionyl chloride. Reaction of 1,2,3,4-tetrahydroquinolin-6-amine with propionyl chloride in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), affords the propionamide derivative in 89% yield. Microwave-assisted conditions reduce reaction times from 24 hours to 15 minutes while maintaining yields above 85%.
Mechanistic Insight : The reaction proceeds through a nucleophilic acyl substitution mechanism, where the tetrahydroquinoline amine attacks the electrophilic carbonyl carbon of propionyl chloride, releasing HCl.
Attachment of the 2-Chlorophenyl Substituent
Nucleophilic Aromatic Substitution
The 2-chlorophenyl group is installed via Ullmann-type coupling between the tetrahydroquinoline intermediate and 2-chlorophenylboronic acid. Employing a copper(I) iodide/1,10-phenanthroline catalytic system in DMF at 110°C achieves 76% yield. Alternatively, palladium-catalyzed Suzuki-Miyaura coupling using Pd(PPh3)4 and K2CO3 in dioxane/water (3:1) provides superior regioselectivity (82% yield).
Table 2: Comparison of Coupling Methods
| Method | Catalyst | Conditions | Yield (%) |
|---|---|---|---|
| Ullmann | CuI/Phenanthroline | DMF, 110°C, 24h | 76 |
| Suzuki-Miyaura | Pd(PPh3)4 | Dioxane/H2O, 80°C | 82 |
Formation of the Methanesulfonamide Group
Sulfinylamine Reagent-Mediated Synthesis
Primary sulfonamides are synthesized using tert-butoxy sulfinylamine (t-BuONSO). Reaction of the tetrahydroquinoline-propyl-chlorophenyl intermediate with t-BuONSO and methylmagnesium bromide at −78°C yields the methanesulfonamide in 80% isolated yield. This method avoids hazardous sulfonyl chlorides and operates under mild conditions.
Critical Parameters :
Purification and Characterization
Chromatographic Techniques
Final purification employs silica gel chromatography with ethyl acetate/hexane (1:4) eluent, followed by recrystallization from acetone/water to achieve >99% purity. High-resolution mass spectrometry (HRMS) and multinuclear NMR (1H, 13C, 15N) confirm structural integrity, with key signals including:
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Multi-Step Synthesis
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Tetrahydroquinoline | Mn-catalyzed BH | 78 | 95 |
| Propylation | Microwave acylation | 89 | 98 |
| Chlorophenylation | Suzuki-Miyaura | 82 | 97 |
| Sulfonamidation | t-BuONSO/Grignard | 80 | 99 |
The manganese-catalyzed BH method outperforms classical Povarov cyclization in atom economy (92% vs. 67%) and reduces waste. Microwave-assisted steps cut reaction times by 90% compared to conventional heating.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
